N-(8-propoxyquinolin-5-yl)pentanamide
Description
N-(8-Propoxyquinolin-5-yl)pentanamide is a synthetic quinoline derivative featuring a pentanamide group at position 5 and a propoxy substituent at position 8 of the quinoline core.
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-(8-propoxyquinolin-5-yl)pentanamide |
InChI |
InChI=1S/C17H22N2O2/c1-3-5-8-16(20)19-14-9-10-15(21-12-4-2)17-13(14)7-6-11-18-17/h6-7,9-11H,3-5,8,12H2,1-2H3,(H,19,20) |
InChI Key |
RRNCTCTWXHPUFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-propoxyquinolin-5-yl)pentanamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Propoxy Group: The propoxy group can be introduced through an etherification reaction. This involves reacting the quinoline derivative with propyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pentanamide Group: The final step involves the acylation of the quinoline derivative with pentanoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(8-propoxyquinolin-5-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5th position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its quinoline core.
Medicine: Quinoline derivatives, including N-(8-propoxyquinolin-5-yl)pentanamide, have been investigated for their antimicrobial, antiviral, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(8-propoxyquinolin-5-yl)pentanamide is primarily related to its interaction with biological targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can interact with specific enzymes, leading to the inhibition of their activity and subsequent therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinolinyl-Pentanamides with Arylpiperazine Moieties
The closest analogs are functionalized 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides, where variations in the quinoline substitution position and arylpiperazine groups significantly influence synthesis yields and physicochemical properties.
Key Observations :
- Substitution Position: Quinolin-2-yl derivatives (e.g., 11a) generally exhibit higher yields (44%) compared to quinolin-3-yl analogs (e.g., 10d: 41%, 10c: 32%), suggesting steric or electronic effects during synthesis .
- Arylpiperazine Groups : Electron-withdrawing substituents (e.g., trifluoromethoxy, trifluoromethyl) reduce yields, possibly due to increased reaction complexity or purification challenges .
- Spectroscopic Data: Distinct NMR shifts (e.g., δ 9.09 for quinolin-2-yl vs. δ 9.35 for quinolin-3-yl) reflect positional differences in hydrogen bonding and aromatic coupling .
Amino Acid-Conjugated 8-Quinolinamines
Compounds like 122 and 103 () feature amino acid conjugates or diamino-pentyl groups. These derivatives prioritize enhanced solubility and target specificity, contrasting with the simpler pentanamide linkage in the target compound. For example:
- 103: A diamino-pentyl chain may enhance cationic character, favoring nucleic acid binding.
While biological data are absent, these modifications highlight the trade-off between structural complexity and bioavailability compared to N-(8-propoxyquinolin-5-yl)pentanamide .
Non-Quinoline Pentanamide Derivatives
N-(4-Methoxyphenyl)Pentanamide ()
This albendazole derivative shares the pentanamide group but lacks the quinoline core. Key findings:
- Anthelmintic Activity : Comparable efficacy to albendazole but with lower toxicity.
- Drug-Likeness: High compliance with Lipinski’s rules (logP ~2.5, hydrogen bond donors ≤1), suggesting the pentanamide moiety enhances pharmacokinetics .
N4-Valeroylsulfacetamide (24) ()
A sulfonamide-pentanamide hybrid with antitubercular properties. The sulfonamide group introduces polarity (PSA >100 Ų), contrasting with the lipophilic quinoline core .
Heterocyclic Amides ()
- N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide: Features a thiazole ring with logP 4.53, indicating higher lipophilicity than quinoline derivatives. This may favor blood-brain barrier penetration but reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
